

Ammonia Borane: A Comprehensive Technical Guide to its Crystal Structure and Bonding

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Introduction

Ammonia borane (NH₃BH₃), a molecular crystal isoelectronic with ethane, has garnered significant attention for its potential as a chemical hydrogen storage material due to its high hydrogen content (19.6 wt%). Beyond its applications in energy storage, the unique bonding characteristics and structural polymorphism of ammonia borane make it a subject of fundamental scientific interest. This technical guide provides an in-depth analysis of the crystal structure of ammonia borane across its various phases and delves into the nature of the intricate bonding that governs its properties. The information presented herein is intended to be a valuable resource for researchers in materials science, crystallography, and computational chemistry, as well as professionals in drug development exploring novel hydrogen-bonding motifs.

Crystal Structure of Ammonia Borane

Ammonia borane exhibits a rich polymorphism, with its crystal structure being highly dependent on temperature and pressure. At atmospheric pressure, it exists in two primary phases: a low-temperature orthorhombic phase and a high-temperature tetragonal phase.[1][2]

Ambient Pressure Phases



The transition between the low-temperature and high-temperature phases occurs at approximately 225 K (-48 °C).[2][3]

- Low-Temperature Orthorhombic Phase: Below 225 K, **ammonia borane** adopts an orthorhombic crystal structure with the space group Pmn2₁. In this phase, the NH₃BH₃ molecules are ordered and tilted with respect to the crystallographic axes.[2][4]
- High-Temperature Tetragonal Phase: Above 225 K, **ammonia borane** transitions to a bodycentered tetragonal structure with the space group I4mm.[2][4] A key feature of this phase is the orientational disorder of the hydrogen atoms, which are observed as halos of electron density around the nitrogen and boron atoms in X-ray diffraction studies.[4] This disorder arises from the rotation of the -NH₃ and -BH₃ groups.[5]

High-Pressure Phases

The application of pressure induces a series of structural transformations in **ammonia borane**, leading to several high-pressure polymorphs. These transitions often involve a change in the molecular conformation from staggered to eclipsed and a reorganization of the dihydrogen bonding network.[6][7] Some of the experimentally and computationally identified high-pressure phases include:

- Cmc21: This orthorhombic phase is observed above 1.1 GPa at room temperature.[3][5]
- P21: At approximately 11 GPa, the Cmc21 phase transforms into a monoclinic structure with space group P21.[6]
- Further compression leads to other phases, and a complex phase diagram at high pressures and temperatures has been explored.[6][8]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and geometric parameters for the ambient pressure phases of **ammonia borane**, compiled from single-crystal X-ray and neutron diffraction data.

Table 1: Unit Cell Parameters of Ammonia Borane



Phase	Temperatur e (K)	Space Group	a (Å)	b (Å)	c (Å)
Orthorhombic	90	Pmn2ı	5.243	4.978	5.036
Tetragonal	298	I4mm	5.245	5.245	5.039

Table 2: Selected Intramolecular Bond Lengths and Angles

Bond/Angle	Orthorhombic (90 K)	Tetragonal (298 K)	Gas Phase (Calculated)
B-N (Å)	1.583(3)[2]	1.571(3) - 1.590(5)[2]	~1.66[9]
B-H (Å)	~1.15[10]	~1.15[10]	-
N-H (Å)	~0.96[10]	~0.96[10]	-
∠H-B-H (°)	~109.5	~109.5	-
∠H-N-H (°)	~109.5	~109.5	-

Table 3: Intermolecular Dihydrogen Bond (N-H···H-B) Parameters

Phase	Temperature (K)	H···H Distance (Å)
Orthorhombic	200	2.02[2]
Tetragonal	298	~1.91(5)[4]
Dimer (Calculated)	-	1.986[11]

Bonding in Ammonia Borane

The bonding in **ammonia borane** is distinct from its isoelectronic counterpart, ethane, and is characterized by a polar covalent B-N bond and significant intermolecular interactions.

The Dative B-N Bond



The bond between the boron and nitrogen atoms in **ammonia borane** is a dative, or coordinate covalent, bond.[12] It is formed by the donation of the lone pair of electrons from the nitrogen atom of the ammonia (NH₃) fragment to the empty p-orbital of the borane (BH₃) fragment. This electron transfer results in a significant polarization of the molecule, with the nitrogen end being electron-rich and the boron end being electron-deficient.[9] Computational studies have shown that the B-N bond is considerably shorter in the solid state (around 1.58 Å) compared to the gas phase (~1.66 Å).[2][9] This bond shortening in the crystalline environment is attributed to strong dipole-dipole interactions between adjacent **ammonia borane** molecules.[12]

Dihydrogen Bonding

A defining feature of the crystal structure of **ammonia borane** is the presence of strong intermolecular dihydrogen bonds.[2] These interactions occur between the partially positively charged (protic) hydrogen atoms on the nitrogen (N-H δ ⁺) and the partially negatively charged (hydridic) hydrogen atoms on the boron (B-H δ ⁻) of neighboring molecules.[10]

The N-H δ^+ ··· δ^- H-B dihydrogen bonds are primarily electrostatic in nature and are significantly stronger than the weak van der Waals forces present in solid ethane.[12] This extensive network of dihydrogen bonds is responsible for the unexpectedly high melting point of **ammonia borane** and plays a crucial role in stabilizing the crystal lattice.[4] The H···H distances in these bonds are typically around 2.0 Å, which is shorter than the sum of the van der Waals radii of two hydrogen atoms (2.4 Å).[2]

Experimental Protocols

The characterization of the crystal structure and bonding of **ammonia borane** relies on a combination of experimental and computational techniques.

Synthesis of Ammonia Borane Single Crystals

High-quality single crystals suitable for X-ray diffraction can be synthesized by various methods. A common laboratory-scale synthesis involves the reaction of sodium borohydride (NaBH₄) with an ammonium salt, such as ammonium sulfate ((NH₄)₂SO₄), in a suitable solvent like tetrahydrofuran (THF).[13]

Protocol:



- Powdered sodium borohydride and ammonium sulfate are combined in a round-bottom flask.
- The flask is cooled to 0 °C, and THF is added.
- The reaction mixture is stirred vigorously for several hours at room temperature.
- The solid byproducts are removed by filtration.
- The filtrate, containing dissolved **ammonia borane**, is concentrated by rotary evaporation.
- Single crystals can be grown by slow evaporation of the solvent or by recrystallization from a suitable solvent like diethyl ether.[12]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a primary technique for determining the crystal structure, including unit cell dimensions, space group, and atomic positions.

Methodology:

- A suitable single crystal of **ammonia borane** is mounted on a goniometer head.[14]
- The crystal is cooled to the desired temperature (e.g., 90 K for the orthorhombic phase or 298 K for the tetragonal phase) using a cryostream.[14]
- The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a full sphere of diffraction data as the crystal is rotated.[14]
- The collected data is processed to obtain the unit cell parameters and integrated intensities
 of the reflections.[14]
- The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters.[14]

Neutron Diffraction



Neutron diffraction is particularly crucial for accurately locating the positions of the hydrogen atoms, as they have a larger scattering cross-section for neutrons compared to X-rays.

Methodology:

- A powdered sample of deuterated or isotopically enriched ammonia borane is typically used to reduce the incoherent scattering from hydrogen.[15][16]
- The sample is loaded into a vanadium can and placed in a cryostat or furnace to achieve the desired temperature.[16]
- The experiment is performed at a high-resolution neutron powder diffractometer.[16]
- A neutron beam of a specific wavelength is diffracted by the sample, and the scattered neutrons are detected at various angles.
- The resulting diffraction pattern is analyzed using Rietveld refinement to determine the crystal structure, including the precise positions of the deuterium/hydrogen atoms.[15]

Raman Spectroscopy

Raman spectroscopy is a powerful tool for studying the vibrational modes of **ammonia borane** and for observing the phase transition between the orthorhombic and tetragonal forms.

Methodology:

- A single crystal or powdered sample of **ammonia borane** is placed in a temperature-controlled stage (e.g., a liquid nitrogen cooling stage) on a confocal microscope.[1]
- A laser beam of a specific wavelength is focused onto the sample.[1]
- The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum.
- Spectra are recorded at various temperatures to observe the changes in the vibrational modes associated with the phase transition. The transition is evident by the increase in the number of vibrational modes upon cooling into the more ordered orthorhombic phase.[1][17]



Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are extensively used to complement experimental findings and to provide deeper insights into the bonding and energetics of **ammonia borane**.

Methodology:

- The crystal structure of **ammonia borane** is modeled using periodic boundary conditions.
- DFT calculations are performed using a suitable functional (e.g., PBE, B3LYP) and basis set (e.g., 6-311++G(d,p)).[7][18]
- Geometry optimization is carried out to find the minimum energy crystal structure.
- Properties such as bond lengths, bond angles, and vibrational frequencies can be calculated and compared with experimental data.[8][19]
- Advanced techniques like the Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the B-N bond and the dihydrogen bonds.

Visualizations

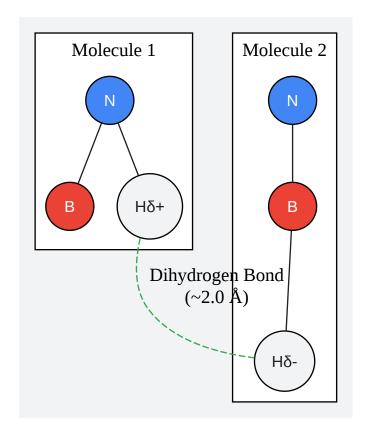
The following diagrams, generated using the DOT language, illustrate key structural and relational aspects of **ammonia borane**.



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Caption: Phase transitions of **ammonia borane**.

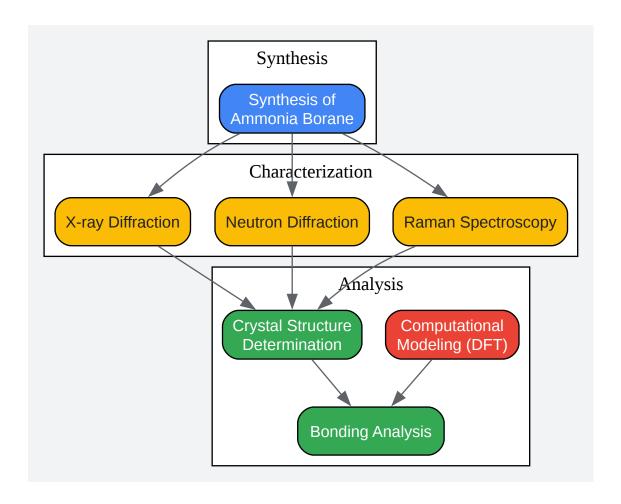




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Caption: Dihydrogen bonding in ammonia borane.





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Caption: Experimental workflow for **ammonia borane**.

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